molecular formula C5H12ClNO B2812821 (1-Methylazetidin-3-yl)methanol hydrochloride CAS No. 2174002-18-5

(1-Methylazetidin-3-yl)methanol hydrochloride

Cat. No.: B2812821
CAS No.: 2174002-18-5
M. Wt: 137.61
InChI Key: XLAMSKLNUALOGW-UHFFFAOYSA-N
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Description

(1-Methylazetidin-3-yl)methanol hydrochloride (CAS: 2174002-18-5) is a chemical compound with the molecular formula C5H12ClNO and a molecular weight of 138 Da . This organic building block features a central azetidine ring, a four-membered nitrogen-containing heterocycle that is of significant interest in medicinal and synthetic chemistry due to its constrained structure and potential to influence the properties of larger molecules . The compound is supplied as the hydrochloride salt, which can enhance its stability and crystallinity for handling and storage. As a versatile chemical intermediate, its primary research application lies in its use as a precursor and building block for the synthesis of more complex molecules, particularly in pharmaceutical research and development . The presence of both the N-methyl azetidine ring and the hydroxymethyl functional group provides two points for chemical modification, making it a valuable scaffold for constructing compound libraries or for use in structure-activity relationship (SAR) studies. Researchers utilize this compound to introduce the azetidine motif into target structures, a strategy often employed to optimize the physiochemical and metabolic characteristics of drug candidates . The product is offered by multiple suppliers with purities typically at 95% or 97% . Please note that this product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(1-methylazetidin-3-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-6-2-5(3-6)4-7;/h5,7H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLAMSKLNUALOGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylazetidin-3-yl)methanol hydrochloride typically involves the reaction of (1-Methylazetidin-3-yl)methanol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt . The specific reaction conditions, such as temperature and solvent, may vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of (1-Methylazetidin-3-yl)methanol hydrochloride involves bulk manufacturing and custom synthesis . Companies like ChemScene and Angene International Limited provide this compound in various quantities for research purposes . The production process is designed to meet the high standards required for research-grade chemicals.

Chemical Reactions Analysis

Types of Reactions

(1-Methylazetidin-3-yl)methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (1-Methylazetidin-3-yl)methanol hydrochloride can yield carbonyl compounds, while reduction can produce various derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C5_5H12_{12}ClNO
  • Molecular Weight : 101.15 g/mol
  • Appearance : Colorless to light yellow liquid
  • Boiling Point : Not available
  • Density : Approximately 1.0 g/cm³

Synthetic Chemistry

(1-Methylazetidin-3-yl)methanol hydrochloride serves as an important intermediate in organic synthesis. Its azetidine ring structure allows it to participate in various chemical reactions, including:

  • Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitution, making it useful for synthesizing more complex molecules.
  • Reactivity with Electrophiles : The hydroxymethyl group can react with electrophiles, facilitating the formation of diverse derivatives.

Table 1: Chemical Reactivity Overview

Reaction TypeDescriptionExample Products
Nucleophilic SubstitutionReplacement of halides or other groupsAmines, ethers
Electrophilic AdditionReaction with electrophilesAlcohols, esters
Oxidation/ReductionTransformation of functional groupsAlcohols to ketones

Biological Research

The compound is explored for its biological activities, particularly in enzyme inhibition and drug development. Its ability to modulate biochemical pathways makes it a candidate for studying:

  • Enzyme Mechanisms : Research indicates that (1-Methylazetidin-3-yl)methanol hydrochloride may interact with enzymes involved in metabolic processes.
  • Cellular Processes : Studies have shown potential effects on cell signaling pathways, which could lead to therapeutic applications.

Case Study Example :
In one study, (1-Methylazetidin-3-yl)methanol hydrochloride was tested for its inhibitory effects on specific enzymes related to inflammatory pathways. The results indicated a significant reduction in enzyme activity, suggesting potential anti-inflammatory properties.

Medicinal Chemistry

In medicinal chemistry, (1-Methylazetidin-3-yl)methanol hydrochloride is being investigated as a precursor for developing new pharmaceutical agents. Its structural similarity to known pharmacophores suggests potential applications as:

  • Analgesics : Due to its interaction with pain pathways.
  • Anti-inflammatory Agents : Preliminary findings suggest efficacy in reducing inflammation.

Table 2: Pharmacological Potential Overview

Application AreaPotential BenefitsCurrent Research Status
AnalgesicsPain relief through modulation of pathwaysOngoing preclinical studies
Anti-inflammatory AgentsReduction of inflammatory responsesEarly-stage clinical trials

Mechanism of Action

The mechanism of action of (1-Methylazetidin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogues of (1-methylazetidin-3-yl)methanol hydrochloride, highlighting differences in functional groups, molecular weights, and similarity scores derived from cheminformatics analyses:

Compound Name CAS Number Molecular Formula Similarity Score Key Structural Features
(1-Methylazetidin-3-yl)methanol hydrochloride 1458653-12-7 C₅H₁₂ClNO 1.00 Azetidine ring, methyl (C1), hydroxymethyl (C3)
3-(Methoxymethyl)azetidine hydrochloride 942308-06-7 C₅H₁₂ClNO 0.86 Methoxymethyl substituent at C3
(3-Methylazetidin-3-yl)methanamine dihydrochloride 1557591-41-9 C₅H₁₄Cl₂N₂ 1.00 Methyl (C3), aminomethyl group
2-(1-Methylazetidin-3-yl)ethan-1-amine dihydrochloride N/A C₆H₁₆Cl₂N₂ N/A Ethylamine chain extension at C3
1-Benzylazetidin-3-yl)methanamine dihydrochloride 1511585-69-5 C₁₁H₁₈Cl₂N₂ N/A Benzyl substitution at N1, aminomethyl (C3)

Notes:

  • Similarity scores (0.00–1.00) reflect structural overlap with the target compound, primarily based on azetidine ring retention and substituent positions .
  • Dihydrochloride salts (e.g., 1557591-41-9) exhibit higher molecular weights and altered solubility compared to monohydrochlorides .
Hydroxyl vs. Methoxy Groups
  • Hydroxymethyl (Target Compound) : Enhances hydrogen-bonding capacity, improving interactions with biological targets (e.g., enzymes, receptors). This property is critical in drug design for optimizing binding affinity .
Aminomethyl vs. Hydroxymethyl Substitutions
  • (3-Methylazetidin-3-yl)methanamine dihydrochloride (1557591-41-9) : The primary amine group enables conjugation with carboxylic acids or carbonyl groups, making it a versatile intermediate in peptide-mimetic drug synthesis .
Benzyl Substitution
  • (1-Benzylazetidin-3-yl)methanamine dihydrochloride (1511585-69-5) : The benzyl group introduces aromaticity, which can stabilize charge-transfer complexes or modulate pharmacokinetic properties (e.g., metabolic stability) .

Research Findings and Challenges

  • Solubility Limitations : While hydrochloride salts improve aqueous solubility, highly lipophilic derivatives (e.g., benzyl-substituted analogues) may require prodrug strategies for optimal bioavailability .
  • Toxicity: Limited toxicological data exist for azetidine derivatives, necessitating further in vivo studies to assess safety profiles .

Biological Activity

(1-Methylazetidin-3-yl)methanol hydrochloride is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound features a unique azetidine ring structure and is classified as a hydrochloride salt, indicating its formation from hydrochloric acid. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C5_5H11_{11}ClN\O
  • Molecular Weight : 137.60 g/mol

The compound's structure includes a hydroxymethyl group attached to the azetidine ring, which is crucial for its biological interactions.

(1-Methylazetidin-3-yl)methanol hydrochloride interacts with various molecular targets, influencing biological pathways. Its mechanism of action involves:

  • Binding to Receptors : The compound acts as a ligand for specific receptors, modulating their activity.
  • Enzyme Interaction : It may inhibit or activate certain enzymes, leading to altered metabolic pathways.
  • Cellular Effects : Preliminary studies indicate potential antiproliferative effects on cancer cells, suggesting it may induce apoptosis through the modulation of apoptotic pathways.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Cell Line Studies : In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and Hs578T (triple-negative breast cancer). IC50_{50} values were reported at nanomolar concentrations, indicating high potency.
Cell LineIC50_{50} (µM)Effect Observed
MCF-70.075Induction of apoptosis
Hs578T0.033Inhibition of cell proliferation

These findings suggest that (1-Methylazetidin-3-yl)methanol hydrochloride may disrupt microtubule formation and induce apoptotic signaling pathways by regulating proteins such as Bcl2 and Bax .

Antibacterial Activity

The compound also exhibits antibacterial properties:

  • Microbial Assays : Studies have shown effectiveness against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus62.5
Escherichia coli78.12

Case Studies

Several case studies have explored the biological effects of (1-Methylazetidin-3-yl)methanol hydrochloride:

  • Study on Cancer Cell Lines : A study published in a peer-reviewed journal reported that treatment with this compound resulted in a marked decrease in cell viability in MCF-7 cells, with mechanisms involving apoptosis induction through caspase activation .
  • Antimicrobial Research : Another investigation focused on the antimicrobial efficacy of the compound against resistant strains of bacteria, demonstrating its potential as a lead compound for developing new antibiotics .

Applications in Medicinal Chemistry

The versatility of (1-Methylazetidin-3-yl)methanol hydrochloride extends to various applications:

  • Drug Development : Its structural characteristics make it a valuable intermediate in synthesizing novel therapeutic agents targeting cancer and infectious diseases.
  • Organic Synthesis : It serves as a building block for more complex molecules in pharmaceutical research.

Q & A

Q. What structural analogs of (1-Methylazetidin-3-yl)methanol hydrochloride are relevant for SAR studies?

  • Methodological Answer : Key analogs include:
Compound NameCAS NumberSimilarity IndexKey Structural Variation
2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride1630082-57-30.94Spirocyclic amine backbone
(R)-3-(Methoxymethyl)morpholine hydrochloride218594-74-21.00Morpholine ring substitution
1-(1-Methylazetidin-3-yl)methanamine dihydrochloride1803609-11-10.94Additional amine group

These analogs are synthesized via parallel routes and tested in comparative bioassays .

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